molecular formula C28H29N3O4S2 B12032974 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B12032974
M. Wt: 535.7 g/mol
InChI Key: AFVVGZWKUJJKMM-UHFFFAOYSA-N
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Description

This compound belongs to a class of benzothieno[2,3-d]pyrimidine derivatives, characterized by a fused heterocyclic core structure. The molecule features a 4-ethoxyphenyl substituent at position 3 of the pyrimidine ring and a sulfanyl-linked acetamide group at position 2, further substituted with a 2-methoxy-5-methylphenyl moiety. Such structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~3.5) and a molecular weight of approximately 573.7 g/mol .

Properties

Molecular Formula

C28H29N3O4S2

Molecular Weight

535.7 g/mol

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C28H29N3O4S2/c1-4-35-19-12-10-18(11-13-19)31-27(33)25-20-7-5-6-8-23(20)37-26(25)30-28(31)36-16-24(32)29-21-15-17(2)9-14-22(21)34-3/h9-15H,4-8,16H2,1-3H3,(H,29,32)

InChI Key

AFVVGZWKUJJKMM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=C(C=CC(=C4)C)OC)SC5=C3CCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzothieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothieno[2,3-d]pyrimidine core.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a substitution reaction, often using an ethoxyphenyl halide and a suitable base.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached via a nucleophilic substitution reaction, typically using a thiol reagent.

    Acetylation: The final step involves the acetylation of the amine group with 2-methoxy-5-methylphenyl acetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: It is used in various assays to study its effects on biological systems, including enzyme inhibition and receptor binding.

    Chemical Biology: The compound serves as a tool to investigate biochemical pathways and molecular interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the benzothieno[2,3-d]pyrimidine scaffold but differ in substituents, leading to variations in bioactivity and physicochemical profiles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name R1 (Pyrimidine C3) R2 (Acetamide) Molecular Weight (g/mol) Key Distinctive Features
Target Compound 4-Ethoxyphenyl 2-Methoxy-5-methylphenyl 573.7 Ethoxy group enhances lipophilicity; methoxy-methyl substitution may reduce steric hindrance for target binding .
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-...}acetamide () 4-Methylphenyl 4-Chloro-2-methoxy-5-methylphenyl 559.1 Chlorine atom introduces electronegativity, potentially altering target affinity; reduced lipophilicity (logP ~3.1) compared to ethoxy analog .
N-(2,3-Dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-...}acetamide () 4-Methoxyphenyl 2,3-Dimethylphenyl 505.7 Methoxy group at R1 provides moderate electron donation; dimethyl substitution at R2 may improve metabolic stability .
2-{[3-(4-Methoxyphenyl)-4-oxo-...}acetamide () 4-Methoxyphenyl 2-Ethylphenyl 517.6 Ethyl group at R2 increases steric bulk, potentially hindering membrane permeability; methoxy retains electron-donating effects .
2-{[3-(4-Ethoxyphenyl)-4-oxo-...}acetamide () 4-Ethoxyphenyl 4-Methylphenyl 535.6 Ethoxy group retained; simpler 4-methylphenyl at R2 may enhance solubility but reduce target specificity compared to methoxy-methyl substitution .

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: Ethoxy groups (as in the target compound) correlate with higher lipophilicity, which may improve blood-brain barrier penetration compared to methoxy or methyl analogs .

Synthetic Accessibility :

  • Compounds with methoxy or methyl groups (e.g., and ) are synthesized via nucleophilic substitution under milder conditions (room temperature, 3-hour reaction time) compared to ethoxy derivatives, which may require longer reaction times due to steric hindrance .

Structure-Activity Relationships (SAR) :

  • Data mining of bioactivity profiles () indicates that ethoxy-substituted derivatives cluster into groups with distinct modes of action, likely due to enhanced interactions with hydrophobic pockets in protein targets like kinases or GPCRs .
  • Dimethyl or ethyl substituents at the acetamide position ( and ) reduce off-target effects but may compromise potency against specific enzymes .

Crystallographic Insights :

  • Analogous compounds (e.g., ) exhibit stabilized conformations via intramolecular hydrogen bonds (N—H···O and C—H···O), suggesting that substituent bulkiness (e.g., ethoxy vs. methoxy) influences molecular packing and crystal stability .

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